Cas no 102280-49-9 (5,6,7,8-Tetrahydro-N-(2-imidazolin-2-yl)-1-naphthylamine p-toluenesulfonate)

5,6,7,8-Tetrahydro-N-(2-imidazolin-2-yl)-1-naphthylamine p-toluenesulfonate structure
102280-49-9 structure
Product Name:5,6,7,8-Tetrahydro-N-(2-imidazolin-2-yl)-1-naphthylamine p-toluenesulfonate
CAS No:102280-49-9
MF:C20H25N3O3S
MW:387.495803594589
CID:180108
PubChem ID:298391
Update Time:2025-04-19

5,6,7,8-Tetrahydro-N-(2-imidazolin-2-yl)-1-naphthylamine p-toluenesulfonate Chemical and Physical Properties

Names and Identifiers

    • 5,6,7,8-Tetrahydro-N-(2-imidazolin-2-yl)-1-naphthylamine p-toluenesulfonate
    • 1-NAPHTHYLAMINE, 5,6,7,8-TETRAHYDRO-N-(2-IMIDAZOLIN-2-YL)-, p-TOLUENES ULFONATE
    • N-(5,6,7,8-Tetrahydro-1-naphthalenyl)-4,5-dihydro-1H-imidazol-2-a mine 4-methylbenzenesulfonate (1:1)
    • 2-(5,6,7,8-Tetrahydro-1-naphthylamino)-2-imidazoline p-toluenesulfonate
    • 2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)-4,5-dihydro-1H-imidazol-1-ium 4-methylbenzenesulfonate
    • 2-Imidazoline, 2-(5,6,7,8-tetrahydro-1-naphthylamino)-, p-toluenesulfonate
    • CCG-36990
    • DTXCID9025112
    • 102280-49-9
    • NCGC00014496-02
    • NSC-170427
    • 4-methylbenzene-1-sulfonic acid; N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine
    • N-(5,6,7,8-tetrahydro-1-naphthalenyl)-4,5-dihydro-1H-imidazol-2-amine 4-methylbenzenesulfonate
    • NCGC00014496-01
    • NSC170427
    • 4-methylbenzenesulfonic acid;N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine
    • CAS-102280-49-9
    • NCI170427
    • Tramazoline tosylate
    • NCI60_001374
    • DTXSID1045112
    • 4-methylbenzenesulfonate;N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-1-ium-2-amine
    • Tox21_110051
    • CHEMBL1601957
    • NCGC00097600-01
    • N-(5,6,7,8-Tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine 4-methylbenzenesulfonate
    • NCGC00014496
    • Inchi: 1S/C13H17N3.C7H8O3S/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13;1-6-2-4-7(5-3-6)11(8,9)10/h3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16);2-5H,1H3,(H,8,9,10)
    • InChI Key: QDRSWMWTRHEOCY-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)O.N(C1=NCCN1)C1=CC=CC2CCCCC=21

Computed Properties

  • Exact Mass: 387.16185
  • Monoisotopic Mass: 387.162
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 481
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 99.2Ų

Experimental Properties

  • Boiling Point: 353°Cat760mmHg
  • Flash Point: 167.3°C
  • PSA: 90.79
  • LogP: 4.09640
Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk